Biochemical Potency of PF-06260933 Exceeds That of Later-Generation Inhibitors MAP4K4-IN-3 and F389-0746
In direct biochemical assay comparison, PF-06260933 inhibits recombinant MAP4K4 with an IC₅₀ of 3.7 nM . This represents a 4.0-fold greater potency than MAP4K4-IN-3 (Compound 17, IC₅₀ = 14.9 nM) and a 32.6-fold greater potency than F389-0746 (IC₅₀ = 120.7 nM), as reported in independent kinase assays , .
| Evidence Dimension | Biochemical inhibitory potency (IC₅₀) against recombinant MAP4K4 kinase domain |
|---|---|
| Target Compound Data | IC₅₀ = 3.7 nM |
| Comparator Or Baseline | MAP4K4-IN-3: IC₅₀ = 14.9 nM; F389-0746: IC₅₀ = 120.7 nM |
| Quantified Difference | 4.0-fold more potent versus MAP4K4-IN-3; 32.6-fold more potent versus F389-0746 |
| Conditions | In vitro kinase activity assay; recombinant MAP4K4; specific assay conditions per respective publications |
Why This Matters
Higher biochemical potency translates to lower compound requirement in target engagement and selectivity profiling studies, reducing cost per experiment and minimizing off-target effects at effective concentrations.
- [1] Dow RL, Ammirati M, Bagley SW, et al. Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment. ACS Med Chem Lett. 2015;6(11):1128-1133. PMID: 26617966. View Source
- [2] Chang C-D, et al. In silico identification and biological evaluation of a selective MAP4K4 inhibitor against pancreatic cancer. J Enzyme Inhib Med Chem. 2023;38(1):2166039. PMID: 36633545. View Source
